S-Adenosyl-DL-methionine

Übersicht

Beschreibung

It plays a crucial role as a methyl donor in various biochemical processes, including the synthesis of neurotransmitters, nucleic acids, proteins, and phospholipids . Ademetionine is involved in the transmethylation, transsulfuration, and aminopropylation pathways, making it essential for cellular growth, repair, and function .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ademetionine can be synthesized through the reaction of L-methionine with adenosine triphosphate (ATP) in the presence of the enzyme methionine adenosyltransferase . The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C. The reaction proceeds as follows:

L-methionine+ATP→S-adenosyl-L-methionine+phosphate+diphosphate

Industrial Production Methods

Industrial production of ademetionine often involves the use of microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce methionine adenosyltransferase, which catalyzes the formation of ademetionine from methionine and ATP . The fermentation broth is then subjected to purification processes, including filtration, chromatography, and crystallization, to obtain high-purity ademetionine.

Analyse Chemischer Reaktionen

Arten von Reaktionen

S-Adenosyl-L-Methionin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Transmethylierung: S-Adenosyl-L-Methionin spendet eine Methylgruppe an verschiedene Substrate wie Nukleinsäuren, Proteine und Lipide.

Transsulfurierung: S-Adenosyl-L-Methionin wird in S-Adenosylhomocystein umgewandelt, das dann zu Homocystein hydrolysiert wird.

Aminopropylierung: S-Adenosyl-L-Methionin ist an der Synthese von Polyaminen wie Spermidin und Spermin beteiligt, die für das Zellwachstum und die Differenzierung wichtig sind.

Häufige Reagenzien und Bedingungen

Die in diesen Reaktionen verwendeten häufigen Reagenzien und Bedingungen umfassen:

Enzyme: Methionin-Adenosyltransferase, S-Adenosylhomocystein-Hydrolase und verschiedene Methyltransferasen.

Kofaktoren: ATP, Folsäure und Vitamin B12.

Bedingungen: Physiologischer pH-Wert (7,0-7,5) und Temperatur (37 °C).

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen:

S-Adenosylhomocystein: Wird während Transmethylierungsreaktionen gebildet.

Homocystein: Wird durch Hydrolyse von S-Adenosylhomocystein gebildet.

Polyamine: Wie Spermidin und Spermin, die während der Aminopropylierung gebildet werden.

Wissenschaftliche Forschungsanwendungen

Neuropsychiatric Disorders

SAMe has been extensively studied for its potential therapeutic effects on neuropsychiatric disorders such as depression and Alzheimer's disease. Clinical trials have demonstrated that SAMe supplementation can alleviate symptoms of major depressive disorder, showing efficacy comparable to conventional antidepressants after a build-up period of 1-2 months . Additionally, its role in promoting neuronal health and function suggests potential benefits in treating neurodegenerative diseases.

Liver Health

SAMe is utilized in treating chronic liver diseases, including alcoholic liver disease and non-alcoholic fatty liver disease. Research indicates that SAMe supplementation can improve liver function markers and enhance overall hepatic health . A meta-analysis involving multiple randomized controlled trials highlighted its effectiveness in improving liver function in patients with chronic liver conditions .

Cancer Research

Emerging studies suggest that SAMe may play a role in cancer therapy by modulating methylation patterns associated with tumor suppression and promotion. Its influence on DNA methylation could potentially be harnessed to develop novel cancer treatments .

Methyltransferase Reactions

SAMe is crucial in enzymatic reactions mediated by methyltransferases, which are essential for the biosynthesis of various natural products. Recent advancements have focused on engineering methyltransferases to enhance their activity and substrate specificity, enabling the production of valuable compounds through microbial fermentation processes .

Chemoenzymatic Synthesis

Innovative methods for the chemoenzymatic synthesis of SAMe analogs have been developed to overcome stability issues associated with the compound. These techniques allow for the modification of biomolecules such as proteins and nucleic acids, expanding the utility of SAMe in biochemical research .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Neuropsychiatric Disorders | PMC5794704 | SAMe showed promise in treating major depressive disorder and Alzheimer's disease. |

| Liver Health | PLOS ONE | Improvement in liver function markers observed with SAMe supplementation. |

| Cancer Research | PMC543840 | Potential modulation of DNA methylation patterns linked to tumor suppression. |

| Methyltransferase Reactions | RSC Publishing | Enhanced activity of engineered methyltransferases using SAMe as a co-factor. |

Wirkmechanismus

Ademetionine exerts its effects primarily through its role as a methyl donor in transmethylation reactions. It donates a methyl group to various substrates, including DNA, RNA, proteins, and lipids, thereby influencing gene expression, protein function, and membrane fluidity . Ademetionine is also involved in the synthesis of polyamines, which are essential for cell growth and differentiation . Additionally, it plays a role in the transsulfuration pathway, leading to the production of glutathione, a potent antioxidant that protects cells from oxidative stress .

Vergleich Mit ähnlichen Verbindungen

S-Adenosyl-L-Methionin ist einzigartig in seiner Fähigkeit, an mehreren biochemischen Wegen teilzunehmen, darunter Transmethylierung, Transsulfurierung und Aminopropylierung . Ähnliche Verbindungen umfassen:

Methionin: Eine essentielle Aminosäure, die als Vorläufer für S-Adenosyl-L-Methionin dient.

S-Adenosylhomocystein: Ein Produkt des S-Adenosyl-L-Methionin-Stoffwechsels, das weiter zu Homocystein umgewandelt werden kann.

Homocystein: Ein Zwischenprodukt im Transsulfurierungsweg, das zu Cystein und anderen schwefelhaltigen Verbindungen umgewandelt werden kann.

Die Fähigkeit von S-Adenosyl-L-Methionin, Methylgruppen zu spenden und an mehreren Stoffwechselwegen teilzunehmen, macht es zu einer vielseitigen und essentiellen Verbindung im Zellstoffwechsel .

Biologische Aktivität

S-Adenosyl-DL-methionine (SAM) is a crucial biological compound that plays a significant role in various biochemical processes, particularly in methylation reactions. This article delves into the biological activity of SAM, highlighting its mechanisms, therapeutic applications, and recent research findings.

Overview of this compound

SAM is a sulfonium compound derived from methionine and adenosine triphosphate (ATP). It serves as a principal methyl donor in biological systems, participating in methylation reactions that modify DNA, RNA, proteins, and small molecules. This process is essential for regulating gene expression, protein function, and cellular signaling pathways.

Methylation Reactions : SAM acts as a substrate for methyltransferases, enzymes that transfer methyl groups to various biomolecules. This methylation is crucial for controlling gene expression through epigenetic modifications such as DNA methylation and histone modification .

Transsulfuration Pathway : SAM also plays a role in the transsulfuration pathway, which is vital for the synthesis of cysteine from homocysteine. This pathway is important for maintaining cellular redox balance and detoxifying harmful metabolites .

Therapeutic Applications

SAM has been investigated for its therapeutic potential in various conditions:

- Depression and Mood Disorders : SAM has been used as a treatment for depression, with studies indicating its effectiveness in improving mood and alleviating symptoms .

- Liver Health : Research shows that SAM supplementation can alleviate liver damage caused by alcohol and other hepatotoxic agents. It has been suggested as a potential treatment for chronic liver diseases due to its role in enhancing liver function and reducing inflammation .

- Joint Health : SAM is marketed as a dietary supplement to support joint health, particularly in osteoarthritis patients. Its anti-inflammatory properties contribute to pain relief and improved joint function .

Recent Research Findings

Recent studies have provided insights into the complex biological activities of SAM:

- Excess SAM and Methylation Disruption : A study revealed that excess SAM can disrupt circadian rhythms rather than enhance methylation processes. This finding suggests that while SAM is critical for many biological functions, its overabundance can lead to adverse effects by being catabolized into toxic metabolites like methylthioadenosine (MTA) .

- Bioavailability Challenges : Despite its therapeutic promise, SAM's bioavailability when taken orally is relatively low. Studies indicate that only 0.58% to 1.04% of orally administered SAM reaches systemic circulation compared to intravenous administration. This limitation raises questions about the efficacy of oral supplementation in clinical settings .

- Cellular Transport Mechanisms : Research has highlighted the need to understand SAM's transport across cell membranes better. Proposed mechanisms suggest that MTA may facilitate indirect transport of SAM into cells, influencing various cellular processes including inflammation and metabolism .

Case Studies

Several case studies illustrate the practical applications of SAM:

- Case Study 1 : A randomized clinical trial involving patients with major depressive disorder showed significant improvements in mood scores after treatment with SAM compared to placebo controls .

- Case Study 2 : In patients with chronic liver disease, SAM supplementation resulted in improved liver function tests and reduced symptoms of hepatotoxicity, supporting its use as a therapeutic agent for liver health .

Table 1: Summary of Biological Activities of this compound

Table 2: Bioavailability of this compound

Eigenschaften

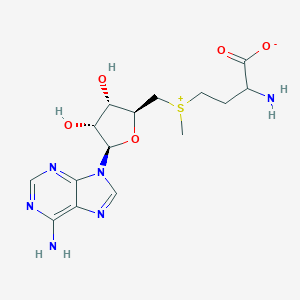

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylsulfonio]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFKEPWMEQBLKI-AIRLBKTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6032019 | |

| Record name | S-Adenosylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

S-Adenosylmethionine (SAMe) is a natural substance present in the cells of the body. It is a direct metabolite of the essential amino acid L-methionine. SAMe plays a crucial biochemical role in the body by donating a one-carbon methyl group in a process called transmethylation. SAMe, formed from the reaction of L-methionine and adenosine triphosphate catalyzed by the enzyme S-adenosylmethionine synthetase, is the methyl-group donor in the biosynthesis of both DNA and RNA nucleic acids, phospholipids, proteins, epinephrine, melatonin, creatine and other molecules. | |

| Record name | Ademetionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

29908-03-0, 78548-84-2, 91279-78-6 | |

| Record name | S-Adenosyl-L-methionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29908-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ademetionine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029908030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ademetionine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078548842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ademetionine, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091279786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ademetionine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Adenosylmethionine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADEMETIONINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LP2MPO46S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADEMETIONINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EZ5466ZUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ADEMETIONINE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K093C397UL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does S-adenosylmethionine interact with 1-aminocyclopropane-1-carboxylate synthase, and what are the stereochemical implications of this interaction?

A1: The research paper by [] investigates the stereochemical course of the reaction catalyzed by 1-aminocyclopropane-1-carboxylate synthase, a pyridoxal phosphate-dependent enzyme. This enzyme utilizes S-adenosylmethionine as a substrate to produce 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor of the plant hormone ethylene.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.